

Fenpropathrin CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Fenpropathrin

Core Identification

- CAS Number: 39515-41-8 (for the stereochemically unstated molecule), 64257-84-7 (for the racemate)[1][2][3].
- IUPAC Nomenclature: (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate[1][2].

Physicochemical Properties

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide. The technical grade product is a yellow-brown solid or liquid with a faint characteristic odor.



Property	Value
Molecular Formula	C22H23NO3
Molecular Weight	349.43 g/mol
Physical State	Yellow-brown solid or liquid
Melting Point	45-50 °C (technical grade)
Vapor Pressure	2.15 x 10 ⁻⁶ Pa
Water Solubility	1.4 x 10 ⁻⁵ g/L at 25°C
Solubility in Organic Solvents (at 25°C)	Cyclohexanone: 950 g/LMethanol: 266 g/LXylene: 860 g/L
Octanol/Water Partition Coefficient (log P)	6.0 ± 0.20

Mode of Action

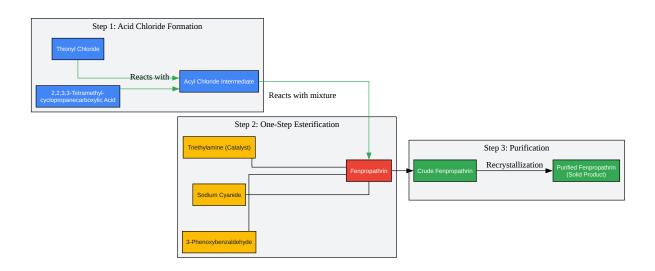
Fenpropathrin is a Type II synthetic pyrethroid that acts as a contact and ingestion insecticide. Its primary mode of action involves the disruption of nerve function in insects. It interferes with the kinetics of voltage-gated sodium channels, leading to prolonged channel opening, which results in repetitive nerve firing, paralysis, and ultimately, the death of the pest. The presence of an α -cyano group classifies it as a Type II pyrethroid, which is generally more potent in depolarizing insect nerves than Type I pyrethroids.

Caption: Mode of action of Fenpropathrin on insect nerve cells.

Synthesis and Manufacturing Process

Fenpropathrin is commercially synthesized through a multi-step chemical process. A common method involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methanol.





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Caption: General workflow for the chemical synthesis of Fenpropathrin.

Toxicological Profile

Fenpropathrin is classified as moderately hazardous. Signs of acute toxicity are characteristic of pyrethroid poisoning and include neurotoxic effects such as tremors, ataxia, and convulsions.

Acute Toxicity Data

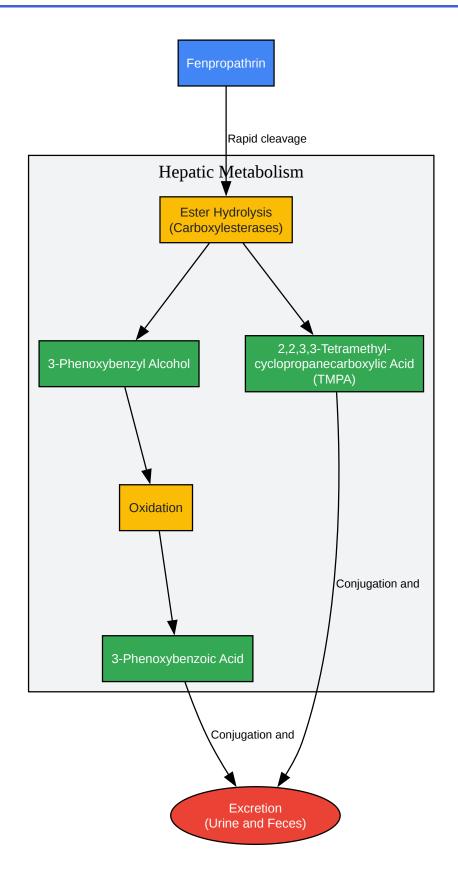


Species	Route	LD50 / LC50 Value
Rat (Male)	Oral	54.0 - 67 mg/kg bw
Rat (Female)	Oral	48.5 - 58 mg/kg bw
Mouse	Oral	58 - 67 mg/kg bw
Rainbow Trout	24 hr	LC50: 8.6 - 77 μg/L
Bluegill Sunfish	48 hr	LC50: 1.95 μg/L

Metabolism and Excretion

In mammals, **fenpropathrin** is rapidly metabolized and excreted. Following oral administration in rats, absorption is quick, with approximately 97% of the dose eliminated within 48 hours, primarily through urine (about 56%) and feces (about 40%). The primary metabolic pathway involves the cleavage of the ester bond, followed by hydroxylation and conjugation of the resulting acid and alcohol moieties.





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Caption: Proposed metabolic pathway of **Fenpropathrin** in mammals.



Environmental Fate

Fenpropathrin degrades in the environment through biotic and abiotic processes.

Parameter	Value
Soil Half-life (Aerobic)	11 to 17 days
Soil Half-life (Anaerobic)	> 1 year
Photodegradation Half-life (Soil Surface)	3 to 4 days
Hydrolytic Stability	Stable at pH 5 and 7; half-life of 17.1 days at pH 9
Leaching Potential	Low risk of leaching to groundwater due to low water solubility and binding to soil particles

Experimental Protocols Synthesis of Fenpropathrin (General Laboratory Method)

This protocol is based on common synthesis routes described in the literature.

- Acid Chloride Formation:
 - React 2,2,3,3-tetramethylcyclopropanecarboxylic acid with an excess of thionyl chloride.
 - Heat the mixture at a temperature between 14-50°C for 3-5 hours.
 - Remove the excess thionyl chloride under vacuum to yield the acyl chloride intermediate.
 - Dissolve the resulting acyl chloride in a suitable organic solvent.
- Esterification:
 - In a separate reaction vessel, create a mixture of 3-phenoxybenzaldehyde, sodium cyanide, and an organic solvent.



- Add triethylamine to the mixture as a catalyst.
- Slowly add the acyl chloride solution from Step 1 to this mixture while stirring under controlled temperature conditions (ranging from -30 to 80°C).

Purification:

- After the reaction is complete, remove the solvents, typically through evaporation.
- The resulting crude solid **fenpropathrin** can be purified by recrystallization from a suitable solvent to achieve high purity.

Determination of Fenpropathrin Residues in Soil (GC Method)

This is a generalized protocol for the analysis of **fenpropathrin** and its major metabolites in soil.

Extraction:

- Homogenize a 20 g soil sample.
- Extract the sample with a methanol/0.1N HCl solution.
- Partition the extract with dichloromethane. Filter the dichloromethane layer through sodium sulfate to remove water.

Cleanup:

- Evaporate the combined extract to dryness.
- Redissolve the residue in a hexane/ethyl acetate (3/1, v/v) solution.
- Perform column chromatography for cleanup using deactivated Florisil. Elute the column with a hexane/ethyl acetate mixture.

Analysis:



- Concentrate the eluate and analyze using Gas Chromatography (GC) equipped with a nitrogen/phosphorous flame ionization detector (N/P-FID) or an electron capture detector (ECD).
- Use two GC columns of different polarities to confirm results and avoid matrix interference.
 The limit of detection is approximately 0.01 ppm for a 20 g soil sample.

Enantiomeric Separation by RP-HPLC

This protocol is for the separation of **fenpropathrin** enantiomers in environmental samples.

- Chromatographic System:
 - Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
 - Employ a chiral stationary phase column, such as a Lux Cellulose-3 column, for effective separation.
- Mobile Phase:
 - Prepare a mobile phase consisting of a methanol/water mixture, typically at a ratio of 85/15 (v/v).
- · Separation:
 - Inject the prepared sample extract onto the column.
 - Run the analysis under isocratic conditions. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
- Detection:
 - Use a suitable detector, such as a UV detector, to monitor the elution of the separated enantiomers. The resolution (Rs) can be calculated to assess the quality of the separation.
 A baseline separation (Rs = 2.30) has been achieved using this method.



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References

- 1. Fenpropathrin (UK PID) [inchem.org]
- 2. fao.org [fao.org]
- 3. Fenpropathrin | CAS 39515-41-8 | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Fenpropathrin CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428055#fenpropathrin-cas-number-and-iupac-nomenclature]

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